molecular formula C13H12N2OS B2976239 6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2189434-83-9

6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2976239
CAS No.: 2189434-83-9
M. Wt: 244.31
InChI Key: YOEJQCOCXXIQGK-UHFFFAOYSA-N
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Description

6-(5-Methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core substituted with a 5-methylthiophene-2-carbonyl group.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-9-4-5-12(17-9)13(16)15-7-10-3-2-6-14-11(10)8-15/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEJQCOCXXIQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing costs.

Chemical Reactions Analysis

Types of Reactions

6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The carbonyl group may also participate in hydrogen bonding or other interactions, influencing the compound’s biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of pyrrolo[3,4-b]pyridine derivatives are highly dependent on substituents. Key analogs include:

BMS-767778
  • Structure: Features an aminomethyl group, dichlorophenyl substituent, and dimethylacetamide side chain.
  • Activity : A potent dipeptidyl peptidase-4 (DPP4) inhibitor developed for type 2 diabetes, demonstrating optimized selectivity and pharmacokinetics (PK) .
  • Comparison : The dichlorophenyl group in BMS-767778 likely enhances target affinity compared to the methylthiophene group in the target compound, which may prioritize different therapeutic applications.
GRN-529
  • Structure : Contains a difluoromethoxy-phenyl-ethynyl group and pyrrolo[3,4-b]pyridin-6-yl moiety.
  • Activity : A negative allosteric modulator (NAM) of mGlu5 receptors, showing efficacy in anxiety and pain models .
  • Comparison : The ethynyl linker in GRN-529 improves CNS penetration, whereas the methylthiophene group in the target compound may limit blood-brain barrier permeability.
6-Benzyl-5H,6H,7H-pyrrolo[3,4-b]pyridine
  • Structure : Substituted with a benzyl group at position 5.
  • Comparison : The benzyl group may confer greater metabolic stability but reduce solubility relative to the methylthiophene-carbonyl substituent.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
Target Compound ~298 (estimated) ~2.5 Moderate (DMSO)
BMS-767778 429.3 3.8 Low
6-Benzyl derivative 210.27 3.2 Poor
5-Fluorobenzo-thiophene analog 298.3 3.5 Low

Biological Activity

6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring fused to a pyrrolopyridine core, which is known for its diverse pharmacological properties. The compound's structure suggests possible interactions with biological targets, making it a candidate for further research in drug development.

Chemical Structure and Properties

The compound can be represented by the following structure:

IUPAC Name Chemical Formula CAS Number
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(5-methylthiophen-2-yl)methanoneC13H12N2OS2189434-83-9

The presence of the thiophene ring is particularly significant as it is associated with various biological activities including antimicrobial and anticancer effects.

The biological activity of this compound is thought to involve its interaction with specific molecular targets. The thiophene ring can modulate the activity of enzymes or receptors through mechanisms such as:

  • Hydrogen Bonding : The carbonyl group may participate in hydrogen bonding interactions with target proteins.
  • Electrophilic Interactions : The compound can undergo electrophilic substitution reactions that enhance its reactivity towards biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of pyrrolopyridine compounds can possess significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. In vitro studies revealed that:

  • IC50 Values : The IC50 values for related compounds ranged from 5 µM to 10 µM against different cancer cell lines such as MDA-MB-231 and A172 .

Antimicrobial Activity

The thiophene moiety is known for its antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.

Cytotoxicity

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results showed varying degrees of cytotoxicity across different cell lines:

Cell Line Cytotoxicity (IC50)
L1210 (murine leukemic)>50 µM
HFF (human foreskin fibroblasts)<20 µM
KB (human oral epidermoid carcinoma)<25 µM

These findings indicate a need for further investigation into the therapeutic index of this compound .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of pyrrolopyridine and evaluated their biological activities. Notably, certain derivatives showed promising results in inhibiting cancer cell proliferation while maintaining low toxicity towards normal cells .
  • Mechanistic Studies : Research focused on elucidating the mechanism of action through molecular docking studies that suggested strong binding affinities with specific targets involved in cancer progression .
  • Comparative Analysis : Comparative studies with established drugs revealed that some derivatives of this compound exhibited superior activity against specific cancer cell lines compared to traditional chemotherapeutics .

Q & A

Q. Table 1. Key Physicochemical Properties of Pyrrolo[3,4-b]Pyridine Derivatives

PropertyExample ValueReference
Molecular Weight246.65 g/mol (C11H7ClN4O)
LogP (Predicted)2.1 ± 0.3 (Hydrophobic substituents)
Solubility (PBS, pH 7.4)0.12 mg/mL (Improved via PEGylation)

Q. Table 2. Selectivity Profile of a GABAA-Targeting Derivative

Receptor SubtypeKi (nM)Selectivity Ratio (α1/α5)
α150.1300-fold
α5>15,000
Data sourced from competitive binding assays .

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